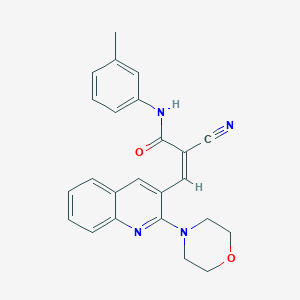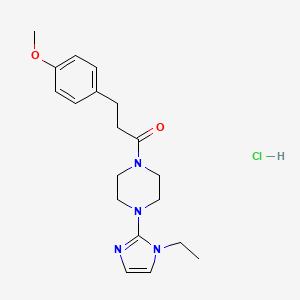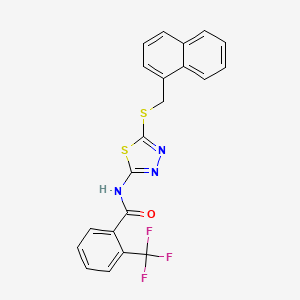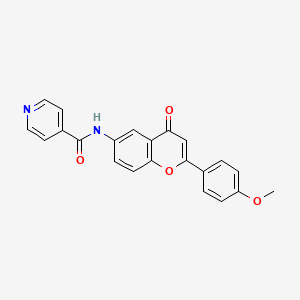
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and has been implicated in the pathogenesis of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mechanism of Action
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide targets BTK, a key mediator of B-cell receptor signaling. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream activation of various signaling pathways that promote cell survival and proliferation. Inhibition of BTK by (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide blocks these signaling pathways, leading to apoptosis of B-cell malignancy cells.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide has been shown to have potent activity against B-cell malignancy cells in vitro and in vivo. In addition to its anti-tumor effects, (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide has also been shown to modulate immune cell function, including T-cell activation and cytokine production. These effects may have implications for the treatment of other diseases, such as autoimmune disorders.
Advantages and Limitations for Lab Experiments
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and has been extensively characterized in preclinical studies. However, (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide also has some limitations, including its specificity for BTK and potential off-target effects on other kinases.
Future Directions
Future research on (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide will focus on several areas, including optimization of its pharmacokinetic properties, evaluation of its efficacy in combination with other therapies, and identification of biomarkers predictive of response to treatment. In addition, (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide may have potential applications beyond the treatment of B-cell malignancies, such as in the treatment of autoimmune disorders or other diseases involving dysregulated immune function.
Synthesis Methods
The synthesis of (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide involves several steps, including the preparation of key intermediates and their subsequent coupling to form the final product. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yield and purity of the final product.
Scientific Research Applications
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancy cells, leading to tumor regression and improved survival.
properties
IUPAC Name |
(Z)-2-cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-5-4-7-21(13-17)26-24(29)20(16-25)15-19-14-18-6-2-3-8-22(18)27-23(19)28-9-11-30-12-10-28/h2-8,13-15H,9-12H2,1H3,(H,26,29)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGGLRVEDODSEC-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC3=CC=CC=C3N=C2N4CCOCC4)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B3000584.png)


![Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B3000589.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3000591.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3000594.png)

![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3000597.png)


![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide](/img/structure/B3000601.png)

![1-(2,5-dimethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3000604.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B3000605.png)